3-Azidopropionic Acid Sulfo-NHS Ester
Description
3-Azidopropionic Acid Sulfo-NHS Ester (3AA-NHS) is a heterobifunctional crosslinker combining an azide group (-N₃) and a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. It enables two-step bioconjugation:
Properties
IUPAC Name |
sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRVBYZPBFADS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester typically involves the reaction of 3-azidopropionic acid with N-hydroxysuccinimide and a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azidopropionic Acid Sulfo-NHS Ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reactions with primary amines are typically carried out in aqueous buffers at pH 7-9.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from substitution reactions with primary amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's chemical structure enables it to react with primary amines to form stable amide bonds. The azide group can participate in click chemistry reactions with alkynes, leading to the formation of stable triazole linkages. This dual functionality enhances its utility in synthesizing complex molecules and modifying biomolecules.
Scientific Research Applications
-
Bioconjugation:
- Antibody-Drug Conjugates (ADCs): 3-Azidopropionic Acid Sulfo-NHS Ester is extensively used in the synthesis of ADCs, which are designed for targeted cancer therapy. The azide group allows for specific labeling of antibodies with therapeutic agents, improving the efficacy and specificity of cancer treatments .
- Oligonucleotide Conjugation: This compound facilitates the functionalization of amine-modified oligonucleotides. The resulting conjugates can be employed in diagnostics and therapeutics, enhancing the sensitivity of protein assays and enabling multiplexing approaches .
-
Chemical Synthesis:
- Linker in Complex Molecules: It serves as a cleavable linker in the synthesis of various complex molecules and polymers. The ability to form stable linkages makes it an essential tool for chemists working on advanced materials .
- Labeling Biomolecules: Researchers utilize this compound for labeling proteins and nucleic acids, allowing for tracking and studying biological interactions in real-time .
-
Diagnostic Applications:
- Biosensors: The compound is used in developing diagnostic reagents and biosensors due to its ability to form stable conjugates with biomolecules, which can be detected quantitatively .
- Protein Assays: Oligonucleotide-conjugated antibodies that utilize this compound significantly increase the sensitivity of protein assays, making them valuable tools in clinical diagnostics .
Case Study 1: Antibody-Drug Conjugate Development
In a study focused on developing ADCs, researchers employed this compound to conjugate cytotoxic drugs to antibodies targeting specific cancer cells. The resulting ADCs demonstrated enhanced tumor targeting and reduced systemic toxicity compared to conventional therapies .
Case Study 2: Oligonucleotide-Conjugated Antibodies
Another research project highlighted the use of this compound to create oligonucleotide-conjugated antibodies. These conjugates were shown to improve detection limits in immunoassays significantly, allowing for more accurate quantification of biomarkers associated with various diseases .
Mechanism of Action
The mechanism of action of 3-Azidopropionic Acid Sulfo-NHS Ester involves the formation of covalent bonds with target molecules. The azide group participates in click chemistry reactions, while the N-hydroxysuccinimide ester forms stable amide bonds with primary amines. These reactions enable the precise modification and labeling of biomolecules, facilitating various biochemical and therapeutic applications .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₇H₇N₄NaO₇S (MW: 314.21).
- Solubility : Water, DMSO, DMF; ideal for biological buffers.
- Stability : Stable at -20°C for 24 months; tolerates room temperature for ≤3 weeks during transport .
- Applications : Antibody-oligonucleotide conjugates, polymer synthesis, and cell-surface protein labeling .
Comparison with Similar Compounds
2.1. Sulfo-NHS Esters Without Azide Functionality
Example : Sulfo-NHS-activated carboxylates (e.g., EDC/sulfo-NHS crosslinkers).
- Mechanism : Forms amide bonds between carboxylates and amines.
- Key differences :
- Applications: General protein crosslinking, nanoparticle-antibody conjugation .
2.2. Maleimide-Containing Sulfo-NHS Esters
Example : 6-Maleimidocaproic Acid Sulfo-NHS Sodium (Sulfo-EMCS).
- Structure : Combines maleimide (thiol-reactive) and sulfo-NHS ester (amine-reactive).
- Key differences :
- Applications : Thiol-amine heterobifunctional crosslinking in ADCs .
2.3. Disulfide-Linked Sulfo-NHS Esters
Example : Sulfo-NHS-SS-biotin.
- Structure : Contains a disulfide bridge (-S-S-) and biotin.
- Key differences :
- Applications : Reversible protein labeling and pull-down assays .
2.4. DBCO-Sulfo-NHS Esters
Example : Dibenzocyclooctyne-sulfo-NHS (DBCO-sulfo-NHS).
- Structure : DBCO (cyclooctyne) reacts with azides via strain-promoted click chemistry.
- Key differences :
- Applications : Two-step labeling in single-cell sequencing and immune profiling .
2.5. Cleavable Azido-Sulfo-NHS Esters
Example : Azidoethyl-SS-propionic NHS Ester.
- Structure : Combines azide, disulfide bond, and NHS ester.
- Key differences :
- Applications : Stimuli-responsive polymer-drug conjugates .
Comparative Data Table
| Compound | Reactive Groups | Solubility | Key Application | Stability |
|---|---|---|---|---|
| 3AA-NHS | Azide + Sulfo-NHS | Water | Click chemistry conjugation | Stable at RT for 3 weeks |
| Sulfo-EMCS | Maleimide + Sulfo-NHS | Water | Thiol-amine crosslinking | -20°C, desiccated |
| DBCO-sulfo-NHS | DBCO + Sulfo-NHS | Water/DMSO | Azide-DBCO click chemistry | Light-sensitive |
| Sulfo-NHS-SS-biotin | Biotin + Sulfo-NHS + SS | Water | Reversible biotinylation | Sensitive to reducing agents |
| Azidoethyl-SS-propionic NHS | Azide + Sulfo-NHS + SS | DMSO | Cleavable drug conjugates | -20°C, avoid moisture |
Research Findings
- Conjugation Efficiency: 3AA-NHS achieves >90% coupling efficiency with amines in PBS, outperforming non-sulfo NHS esters in aqueous environments .
- Click Chemistry Compatibility : 3AA-NHS-modified antibodies show >95% reaction yield with DBCO-oligonucleotides, critical for single-cell transcriptomics .
- Stability: Hydrolysis of 3AA-NHS is <5% after 24 hours in PBS, whereas non-sulfo NHS esters hydrolyze >50% under the same conditions .
Biological Activity
3-Azidopropionic Acid Sulfo-NHS Ester (CAS No. 2055198-09-7), also known as Sulfo-NHS-Azide, is a bifunctional linker extensively utilized in bioconjugation processes. This compound features both an N-hydroxysuccinimide (NHS) ester and a terminal azide group, making it a versatile tool in various biochemical applications, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugation strategies.
- Chemical Formula : C₇H₇N₄NaO₇S
- Molecular Weight : 314.2 g/mol
- Purity : >90%
- Solubility : Highly water-soluble due to the sulfonate group (SO₃⁻), facilitating reactions in aqueous environments .
The biological activity of this compound is primarily attributed to its dual reactive functionalities:
- NHS Ester Group : Reacts with primary amines (-NH₂) in biomolecules to form stable amide bonds. This reaction is crucial for attaching drugs or other molecules to proteins or antibodies.
- Azide Group : Participates in Click Chemistry, specifically the reaction with alkynes to form stable triazole linkages. This reaction is characterized by its high specificity and efficiency, minimizing potential harm to biomolecules involved .
Applications in Bioconjugation
This compound has diverse applications in scientific research:
- Antibody-Drug Conjugates (ADCs) : It allows for the selective attachment of therapeutic agents to antibodies, enhancing targeted delivery in cancer treatment .
- Functionalization of Oligonucleotides : The compound can modify oligonucleotides by attaching azide groups, enabling further conjugation with various biomolecules .
- Labeling Proteins : It is utilized for labeling proteins, antibodies, and other primary amine-containing macromolecules in biological studies .
Study 1: Functionalization Protocols
In a study published by the National Institutes of Health, researchers developed protocols for functionalizing antibodies with oligonucleotides using this compound. The azide-modified oligonucleotides were successfully conjugated to antibodies through copper-free Click Chemistry, demonstrating the compound's efficacy in creating stable bioconjugates .
Study 2: ADC Development
Another study highlighted the use of this compound in synthesizing ADCs. The azide functionality allowed for efficient linkage with drugs via Click Chemistry, resulting in conjugates that maintained biological activity while improving targeting capabilities against cancer cells .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds used in bioconjugation:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Aminopropanoic Acid NHS Ester | Contains an amino group | Precursor for azide formation; less reactive |
| 4-Azidobutanoic Acid NHS Ester | Longer carbon chain | Different reactivity profile; used in similar applications |
| 2-Azidoacetic Acid NHS Ester | Shorter carbon chain | Higher solubility; primarily used in peptide synthesis |
| This compound | Azide and NHS functionalities | High water solubility and reactivity balance |
This comparison illustrates the unique advantages of this compound, particularly its balance between solubility and reactivity, making it particularly effective for bioconjugation applications compared to its analogs .
Q & A
Basic Questions
Q. What is the optimal method for conjugating 3-Azidopropionic Acid Sulfo-NHS Ester to amine-containing biomolecules?
- Methodological Answer : The reagent reacts with primary amines via its sulfo-NHS ester group to form stable amide bonds. For efficient conjugation:
- Activate carboxyl groups on target molecules using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with sulfo-NHS to stabilize the intermediate .
- Use a pH of 6.5 for the reaction buffer to balance ester stability and amine reactivity. Lower pH (e.g., 5.5) reduces amine nucleophilicity, while higher pH (e.g., 7.4) accelerates ester hydrolysis .
- Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted reagents.
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store lyophilized powder at -20°C for up to 24 months .
- For short-term transport, the reagent remains stable at room temperature for ≤3 weeks if protected from light and moisture .
- Prepare working solutions in anhydrous DMSO or pH 6.5–7.4 aqueous buffers immediately before use to minimize hydrolysis.
Q. What analytical techniques confirm successful conjugation of the reagent to target proteins?
- Methodological Answer :
- Mass Spectrometry (MS) : Detect mass shifts corresponding to the addition of the reagent (314.21 Da) .
- UV-Vis Spectroscopy : Monitor absorbance at 280 nm for protein quantification and validate conjugation via azide-specific assays (e.g., click chemistry with alkyne probes) .
- Gel Electrophoresis : Observe mobility shifts in SDS-PAGE due to increased molecular weight post-conjugation .
Advanced Research Questions
Q. How can discrepancies in conjugation efficiency under varying pH conditions be resolved?
- Methodological Answer :
- Contradiction Analysis : At pH 5.5, amine protonation reduces nucleophilicity, while pH 7.4 accelerates ester hydrolysis. Evidence from nanoparticle-avidin conjugation experiments shows pH 6.5 maximizes yield by balancing these factors .
- Mitigation Strategy : Pre-activate the reagent with EDC/sulfo-NHS at pH 6.5 before introducing the target protein. Use buffers with low nucleophile content (e.g., HEPES) to minimize competing hydrolysis .
Q. What strategies improve crosslinking yield in complex biological systems?
- Methodological Answer :
- Two-Step Crosslinking : First, anchor the reagent to lysine residues via its sulfo-NHS ester. Second, employ UV-activated diazirine groups (if using hybrid crosslinkers) to capture proximal amino acids .
- Competing Nucleophile Mitigation : Add blocking agents (e.g., ethanolamine) to quench unreacted esters after conjugation, reducing nonspecific binding .
- Co-Solvent Optimization : For hydrophobic targets, use minimal DMF/DMSO (≤10%) to maintain reagent solubility without destabilizing proteins .
Q. How does gas-phase reactivity of sulfo-NHS esters differ from solution-phase behavior, and how can this be leveraged?
- Methodological Answer :
- Contradiction : In solution, arginine’s guanidinium group (pKa >12) is protonated and unreactive. In the gas phase, protonation states vary, enabling arginine to act as a nucleophile for sulfo-NHS ester modification .
- Application : Use gas-phase ion/ion reactions to modify arginine-rich peptides or proteins, bypassing solution-phase limitations. This requires mass spectrometry setups with controlled charge states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
